REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][CH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1.[O:18]=[C:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21](=[O:28])N1C(OCC)=O.Cl>O>[O:18]=[C:19]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:21](=[O:28])[N:7]1[CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[CH:16][CH:17]=1 |f:0.1.2|
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Name
|
|
Quantity
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3.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
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NCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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14.6 g
|
Type
|
reactant
|
Smiles
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O=C1N(C(C2=CC=CC=C12)=O)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
66 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 3 h at 25° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 250-mL 3-necked round-bottom flask, was placed
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Type
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FILTRATION
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Details
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The solids were collected by filtration
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Type
|
WASH
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Details
|
The filter cake was washed with 1×100 mL of water
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Type
|
CUSTOM
|
Details
|
This resulted in 15.7 g (87%) of 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic acid as a white solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
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O=C1N(C(C2=CC=CC=C12)=O)CC1=CC=C(C(=O)O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |